Product packaging for 5-Bromo-N-methylpyridazin-4-amine(Cat. No.:CAS No. 2470439-05-3)

5-Bromo-N-methylpyridazin-4-amine

Cat. No.: B2678521
CAS No.: 2470439-05-3
M. Wt: 188.028
InChI Key: HQUDITAKVWOXEB-UHFFFAOYSA-N
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Description

Significance of Pyridazine (B1198779) Core Structures in Heterocyclic Synthesis

The pyridazine ring is recognized as a privileged scaffold in medicinal chemistry and a valuable structural motif in organic synthesis. nih.gov Its unique physicochemical properties make it an attractive component for designing novel bioactive molecules. nih.gov The pyridazine core is endowed with features such as a high dipole moment, the capacity for robust hydrogen bonding, and lower lipophilicity compared to a classic phenyl ring, which can be advantageous in drug design. nih.gov These characteristics contribute to its utility in molecular recognition and can improve pharmacokinetic profiles. nih.gov

Pyridazine derivatives have been identified in a number of approved drugs and are explored for a wide range of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory applications. scirp.orgresearchgate.net The arrangement of the two nitrogen atoms in the 1,2-position creates an electron-deficient aromatic system, influencing the reactivity of the ring and its substituents. researchgate.net This electronic nature, combined with the ability to introduce functional groups at four different carbon positions, provides chemists with a versatile template for constructing diverse and complex molecular architectures. nih.gov

Overview of Halogenated Pyridazines as Versatile Building Blocks

The introduction of halogen atoms onto the pyridazine ring dramatically enhances its utility as a synthetic intermediate. Halogenated pyridazines are highly versatile building blocks, primarily because the halogen atom serves as an excellent reactive handle for a variety of chemical transformations. researchgate.net The electron-deficient character of the pyridazine ring makes the carbon-halogen bond susceptible to nucleophilic aromatic substitution and facilitates the crucial oxidative addition step in transition metal-catalyzed reactions. nih.govnih.gov

Among the most powerful applications for halogenated pyridazines is their use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govnih.gov These methods allow for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds, enabling the straightforward elaboration of the pyridazine core. rsc.org By sequentially reacting different halogen positions, chemists can assemble complex, polyfunctionalized molecules from relatively simple starting materials, making halogenated pyridazines indispensable for building chemical libraries for drug discovery and materials science. researchgate.netnih.gov

Contextualization of 5-Bromo-N-methylpyridazin-4-amine within Pyridazine Research

Within the broader family of functionalized pyridazines lies this compound. While extensive, dedicated research on this specific compound is not prominent in the literature, its chemical structure positions it as a highly valuable and specialized building block for synthetic chemistry. Its identity is confirmed by its commercial availability and assigned CAS number. bldpharm.com

The compound can be understood as a trifunctional scaffold, integrating the key features discussed previously:

The Pyridazine Core : It is built upon the 1,2-diazine ring, inheriting the foundational physicochemical properties that make this scaffold attractive for applications in medicinal chemistry. nih.govnih.gov

The Bromo Substituent : Located at the C5 position, the bromine atom acts as a key reactive site. Analogous to other brominated heterocycles, this position is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. nih.govrsc.org This makes it an ideal precursor for generating libraries of more complex derivatives.

The N-methylamino Group : The presence of an N-methylated amine at the C4 position significantly influences the electronic properties of the pyridazine ring. Compared to its parent, 5-Bromopyridazin-4-amine, the methyl group can alter the molecule's basicity, hydrogen bonding potential, and steric profile, which can be critical for modulating biological activity and pharmacokinetic properties. blumberginstitute.org

Therefore, this compound is best contextualized not as an end-product but as a strategic intermediate. It offers chemists a platform where the bromine at C5 can be selectively functionalized, while the N-methylamino group at C4 provides a distinct electronic and steric influence that can be exploited in the design of new lead compounds for drug discovery or novel organic materials.

Data Tables

Table 1: Properties of this compound

PropertyValueSource
CAS Number 2470439-05-3 bldpharm.com
Molecular Formula C₅H₆BrN₃Inferred from structure
Molecular Weight 188.03 g/mol Inferred from formula
Synonyms N-Methyl-5-bromopyridazin-4-amineIUPAC Naming

Table 2: Comparison of Related Pyridazine Compounds

CompoundKey Structural DifferenceImplied Synthetic Role
5-Bromopyridazin-4-amine Primary amine (NH₂) at C4Parent compound; offers a site for N-alkylation. bldpharm.com
This compound Secondary amine (NHCH₃) at C4Provides altered steric and electronic properties compared to the primary amine.
3,6-Dichloropyridazine Two reactive chlorine atomsA common starting material for difunctionalization of the pyridazine ring. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrN3 B2678521 5-Bromo-N-methylpyridazin-4-amine CAS No. 2470439-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-methylpyridazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-7-5-3-9-8-2-4(5)6/h2-3H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUDITAKVWOXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=NC=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Bromo N Methylpyridazin 4 Amine and Its Analogs

Direct Functionalization and Halogenation Techniques for the Pyridazine Core

The direct introduction of functional groups onto the pyridazine ring is a key strategy for the synthesis of complex derivatives. This section explores the regioselective bromination and the subsequent introduction of the N-methylamine group.

The selective bromination of the pyridazine core is a critical step in the synthesis of 5-Bromo-N-methylpyridazin-4-amine. Achieving regioselectivity is paramount to avoid the formation of undesired isomers. Various methods have been developed to control the position of bromination on the pyridazine ring.

One approach involves the use of N-bromosuccinimide (NBS) as a brominating agent. nih.gov The reaction conditions, such as solvent and temperature, can be tuned to favor bromination at specific positions. For instance, the bromination of certain fused pyridine (B92270) N-oxides with p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as a bromide source can yield C2-brominated products with high regioselectivity under mild conditions. tcichemicals.com This method avoids the use of more hazardous reagents like elemental bromine. tcichemicals.com

Another strategy involves the direct bromination of pyridazine N-oxides. acs.org The N-oxide functionality can direct the electrophilic bromine to specific positions on the ring. For example, studies on fused heterocyclic N-oxides have demonstrated regioselective bromination. acs.org The choice of brominating agent and reaction conditions is crucial for achieving the desired outcome.

In the context of producing related structures, such as 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester, a multi-step synthesis starting from 5-bromo-N-ethyl-nicotinamide has been reported. google.com This highlights that the introduction of a bromine atom can be an early step in a longer synthetic sequence.

The following table summarizes various regioselective bromination methods for pyridazine and related heterocyclic systems:

Starting MaterialBrominating AgentActivator/ConditionsProductReference
Fused Pyridine N-OxidesTetrabutylammonium bromidep-Toluenesulfonic anhydrideC2-Brominated fused pyridines tcichemicals.com
BacteriochlorinN-Bromosuccinimide (NBS)THF15-Bromo analogue nih.gov
Pyridine and Diazine N-OxidesVariousNot specifiedBrominated N-oxides acs.org
Imidazo[1,2-a]pyridinesSodium bromiteTransition-metal-free3-Bromo-imidazo[1,2-a]pyridines rsc.org

This table is for illustrative purposes and may not be exhaustive.

The introduction of an N-methylamine group at the 4-position of the pyridazine ring is another key synthetic transformation. This is often achieved through nucleophilic aromatic substitution (SNAr) reactions, where a suitable leaving group, such as a halogen, at the target position is displaced by methylamine.

For instance, in the synthesis of imidazo[1,2-b]pyridazine (B131497) derivatives, the conversion of amino derivatives to their N-methylamino counterparts has been achieved through selective monomethylation using reagents like sodium methoxide (B1231860) and paraformaldehyde, followed by reduction with sodium borohydride (B1222165) (NaBH4). nih.gov Another method involves methylation with methyl iodide (MeI) in the presence of a base like potassium carbonate (K2CO3). nih.gov

In a different context, the synthesis of rosiglitazone (B1679542) involves an SNAr reaction between N-methylethanolamine and 2-chloropyridine. beilstein-journals.org While not a pyridazine, this demonstrates a common strategy for introducing N-methylamine functionalities onto six-membered nitrogen-containing heterocycles.

The synthesis of 5-bromo-2-methylpyridin-3-amine (B1289001) has been achieved by the reduction of 2-methyl-3-nitro-5-bromopyridine using iron powder and ammonium (B1175870) chloride. chemicalbook.com This amino group could then potentially be methylated to yield the desired N-methylamine.

Chemo- and Regioselectivity Considerations in Pyridazine Synthesis

The synthesis of substituted pyridazines often presents challenges in controlling both chemo- and regioselectivity. semanticscholar.orgnih.govmdpi.com Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the position at which a reaction occurs.

The condensation of unsymmetrical 1,4-dicarbonyl compounds with hydrazines is a common method for forming the pyridazine ring. semanticscholar.orgmdpi.com However, this can lead to a mixture of regioisomers if not carefully controlled. mdpi.com The nature of the substituents on the dicarbonyl compound and the hydrazine (B178648), as well as the reaction conditions (e.g., temperature, acid catalysis), can significantly influence the outcome. semanticscholar.orgnih.gov For example, studies on 1,2,4-triketone analogs have shown that the direction of nucleophilic attack by hydrazine can be switched depending on these factors. semanticscholar.orgnih.gov

In the context of functionalizing an existing pyridazine ring, the inherent electronic properties of the heterocycle dictate the preferred sites for electrophilic or nucleophilic attack. The presence of substituents further modifies this reactivity, making the prediction and control of regioselectivity a complex task. For example, the synthesis of new pyrrolo[1,2-b]pyridazines via 1,3-dipolar cycloaddition reactions of mesoionic oxazolo-pyridazinones with unsymmetrical alkynes has been shown to be regioselective, with the structure of the products confirmed by NMR and X-ray diffraction. mdpi.com

The development of regioselective synthetic methods is crucial for accessing specific isomers of complex molecules like this compound. sci-hub.se

Green Chemistry and Sustainable Synthetic Pathways for Pyridazines

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for the synthesis of chemical compounds, including pyridazines. sioc-journal.cngrowingscience.comnih.gov This "green chemistry" approach aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One promising green approach is the use of ionic liquids as reaction media. sioc-journal.cn For the synthesis of pyridazine derivatives via inverse-type Diels-Alder reactions, using imidazolium (B1220033) ionic liquids as both solvent and catalyst has been shown to dramatically reduce reaction times and increase yields compared to conventional methods. sioc-journal.cn Furthermore, these ionic liquids can often be recycled and reused multiple times. sioc-journal.cn

Ultrasound-assisted synthesis is another green technique that has been applied to the production of pyridazines. growingscience.com The use of ultrasonic irradiation can accelerate reaction rates, leading to shorter reaction times and often improved yields. growingscience.com For example, a three-component reaction of arylglyoxal hydrates with β-dicarbonyl compounds and hydrazine hydrate (B1144303) in water under ultrasound has been reported to produce pyridazines efficiently. growingscience.com

Microwave-assisted synthesis is also recognized as a green chemistry tool. nih.govacs.org It can lead to rapid and efficient synthesis with high yields and pure products. For instance, a one-pot, four-component reaction under microwave irradiation has been developed for the synthesis of novel pyridine derivatives. nih.govacs.org

The following table highlights some green chemistry approaches for pyridazine synthesis:

Green Chemistry ApproachKey FeaturesExample ApplicationReference
Ionic LiquidsRecyclable solvent/catalyst, reduced reaction time, increased yield.Inverse-type Diels-Alder reactions for pyridazine derivatives. sioc-journal.cn
Ultrasound-Assisted SynthesisAccelerated reaction rates, shorter reaction times, good to high yields.Three-component synthesis of pyridazines in water. growingscience.com
Microwave-Assisted SynthesisRapid heating, shorter reaction times, high yields, pure products.One-pot, four-component synthesis of pyridine derivatives. nih.govacs.org
Visible Light-Mediated CatalysisUse of a renewable energy source, mild reaction conditions.Copper-catalyzed synthesis of imidazo[1,2-α]pyridines. rsc.org

This table provides examples and is not an exhaustive list of all green synthetic methods for pyridazines.

Scalability and Process Optimization Considerations in Pyridazine Production

The transition of a synthetic route from a laboratory scale to industrial production requires careful consideration of scalability and process optimization. acs.org Factors such as cost-effectiveness, safety, robustness of the process, and ease of purification become critically important.

For the production of pyridazine-containing active pharmaceutical ingredients, developing a scalable process is essential. A recent example is the development of a process for an IL-17A inhibitor, which involved the synthesis of a pyridazinyl imidazolidinone intermediate. acs.org The initial route had limitations in scalability, which were overcome by developing a biocatalytic transamination process. acs.org This highlights the importance of exploring alternative synthetic strategies to ensure a process is suitable for large-scale manufacturing.

The optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-product formation. researchgate.net Continuous flow chemistry is an emerging technology that can offer significant advantages for the scalability of chemical processes, including improved heat and mass transfer, enhanced safety, and reduced reaction times. numberanalytics.com

Furthermore, the choice of starting materials and reagents must be economically viable for large-scale production. The Chichibabin synthesis and the Bönnemann cyclization are two methods used for the industrial production of pyridine, a related heterocycle, due to their efficiency and scalability. postapplescientific.com Similar considerations would apply to the large-scale synthesis of pyridazine derivatives.

The development of a new synthesis process for 5-bromo-3,4-dimethylpyridin-2-amine, a related compound, was specifically designed to be adaptable to large-scale manufacturing by minimizing the production of side products. google.com

Elucidating Reactivity Profiles and Strategic Functionalization of 5 Bromo N Methylpyridazin 4 Amine

Reactivity of the Bromine Substituent

The bromine atom on the 5-Bromo-N-methylpyridazin-4-amine scaffold serves as an excellent leaving group in numerous chemical transformations. Its reactivity is primarily exploited in two major classes of reactions: transition metal-catalyzed cross-coupling reactions, where the C-Br bond is activated by a metal catalyst (typically palladium or nickel), and nucleophilic aromatic substitution (SNAr), where the inherent electron-deficient nature of the pyridazine (B1198779) ring allows for direct displacement of the bromide by a nucleophile.

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing new bonds at the site of the bromine substituent. mdpi.com The electron-deficient character of the pyridazine ring generally enhances the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle of palladium-catalyzed reactions. This makes this compound a highly suitable substrate for a range of coupling methodologies.

The Suzuki-Miyaura coupling is one of the most versatile methods for forming C(sp²)–C(sp²) bonds, reacting an organoboron species (typically a boronic acid or ester) with an organic halide. mdpi.com This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds. For this compound, this reaction allows for the direct introduction of various aryl or heteroaryl groups at the C5 position. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, in the presence of a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

While specific studies on this compound are not extensively documented, the Suzuki-Miyaura coupling of the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated. mdpi.com These reactions typically employ a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent mixture like 1,4-dioxane (B91453) and water. mdpi.com It is expected that this compound would undergo similar transformations under comparable conditions to yield 5-aryl-N-methylpyridazin-4-amine derivatives.

Table 3.1.1.1: Representative Conditions for Suzuki-Miyaura Coupling on a Related Bromopyridine Substrate Data extrapolated from studies on 5-bromo-2-methylpyridin-3-amine. mdpi.com

Arylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄1,4-Dioxane/H₂O85-95Good
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄1,4-Dioxane/H₂O85-95Good
3-Chlorophenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄1,4-Dioxane/H₂O85-95Moderate

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct route to introduce alkynyl moieties onto the pyridazine ring, creating valuable intermediates for further synthesis. The reaction is co-catalyzed by palladium and copper complexes and requires a base, typically an amine like triethylamine (B128534) or diisopropylamine, which can also serve as the solvent.

The C-Br bond in this compound is expected to be reactive under Sonogashira conditions. The products, 5-alkynyl-N-methylpyridazin-4-amines, are useful precursors for synthesizing more complex heterocyclic systems through cyclization reactions or for applications in materials science.

Table 3.1.1.2: General Conditions for Sonogashira Coupling of Bromo-Heterocycles

AlkynePd CatalystCu Co-catalystBaseSolventTemp.
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF/DMFRT to 80°C
TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHTolueneRT to 60°C
1-HeptynePdCl₂(dppf)CuICs₂CO₃1,4-Dioxane80-100°C

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is of paramount importance for synthesizing arylamines, which are prevalent in pharmaceuticals. For this compound, this transformation would involve coupling with a primary or secondary amine to generate a diaminopyridazine derivative.

The success of the Buchwald-Hartwig amination on electron-deficient heterocycles is well-documented. nih.gov The reaction typically requires a palladium catalyst, a specialized phosphine (B1218219) ligand (e.g., from the biarylphosphine class like RuPhos or BrettPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov The use of such systems allows the coupling to proceed under relatively mild conditions and with a broad scope of amine partners, including aliphatic, aromatic, and heteroaromatic amines. nih.gov

Table 3.1.1.3: Example of Buchwald-Hartwig Amination on a Bromo-indazole Substrate Illustrative conditions based on studies of related N-containing bromo-heterocycles.

AminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
MorpholineRuPhos Pd G3 (1%)RuPhos (1%)LiHMDSTHF65High
Aniline (B41778)BrettPhos Pd G3 (1%)BrettPhos (1%)NaOt-BuToluene100High
BenzylamineRuPhos Pd G3 (1%)RuPhos (1%)LiHMDSTHF65Good

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. A key advantage of the Negishi reaction is the high reactivity of organozinc compounds, which often allows reactions to proceed under milder conditions and with greater functional group tolerance compared to other organometallic reagents. The C-Br bond of this compound should be susceptible to Negishi coupling, enabling the introduction of alkyl, alkenyl, and aryl groups.

Nickel catalysts are often employed for coupling with alkylzinc reagents, while palladium catalysts are more common for aryl- and vinylzinc partners. This method provides a powerful alternative to Suzuki or Stille couplings, particularly when the corresponding organoboron or organotin reagents are difficult to prepare or unstable.

Table 3.1.1.4: General Conditions for Negishi Coupling of Aryl Bromides

Organozinc ReagentCatalystSolventTemp.
Phenylzinc chloridePd(PPh₃)₄THFRT to 65°C
Ethylzinc bromideNiCl₂(dppp)THF/NMPRT to 80°C
Vinylzinc chloridePdCl₂(dppf)THFRT

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally feasible only on aromatic systems that are highly electron-deficient. The pyridazine ring, containing two adjacent nitrogen atoms, is inherently electron-poor, which activates the ring towards nucleophilic attack. The bromine atom at C5 is a good leaving group, making this compound a potential substrate for SNAr reactions.

In this mechanism, the nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the ring. The presence of the two ring nitrogens helps to stabilize the negative charge of the intermediate, thereby facilitating the reaction. Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. For this reaction to be effective, it typically requires elevated temperatures and a strong nucleophile.

Table 3.1.2.1: Potential SNAr Reactions with this compound

NucleophileProduct TypeGeneral Conditions
Sodium methoxide (B1231860) (NaOMe)5-Methoxy-N-methylpyridazin-4-amineMethanol, Reflux
Sodium thiophenoxide (NaSPh)N-methyl-5-(phenylthio)pyridazin-4-amineDMF, 100-150°C
PyrrolidineN-methyl-5-(pyrrolidin-1-yl)pyridazin-4-amineNeat or in DMSO, >150°C

Directed Ortho Metalation (DOM) Strategies for Regioselective Functionalization

Directed ortho metalation (DoM) is a powerful tool for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating proton abstraction at an adjacent position. baranlab.orgsemanticscholar.org In this compound, the N-methylamine group is a potential DMG.

The N-methylamine group can direct lithiation to the C-3 position. The nitrogen atom of the amine coordinates with the lithium reagent (e.g., n-butyllithium or LDA), positioning the base to abstract the proton at the ortho C-3 position. This forms a lithiated intermediate that can be trapped with various electrophiles to introduce new substituents with high regioselectivity. However, the pyridazine ring nitrogens themselves can also act as directing groups, and the inherent acidity of the ring protons must be considered. uni-muenchen.deharvard.edu Competition between different directing groups and kinetically favorable deprotonation sites can influence the outcome. For instance, studies on unsymmetrical amino-chloropyridazines have demonstrated successful regioselective lithiation. uni-muenchen.de The bromine at C-5 also influences the acidity of adjacent protons, but its primary role in the presence of strong organolithium bases might be to undergo halogen-metal exchange, a competing reaction pathway. Careful selection of the base, solvent, and temperature is critical to favor the desired DoM pathway over halogen-metal exchange or other side reactions. researchgate.netresearchgate.net

Parameter Description Relevance to this compound
Directing Group N-methylamineDirects lithiation to the C-3 position.
Lithium Base n-BuLi, s-BuLi, LDAStrong bases used for deprotonation. Choice can influence selectivity.
Electrophiles Aldehydes, ketones, CO₂, Me₃SiCl, I₂Reagents that react with the lithiated intermediate to form a new C-C or C-heteroatom bond.
Potential Side Reaction Halogen-Metal ExchangeThe bromine at C-5 can react with the alkyllithium reagent, replacing Br with Li.

Reactivity of the N-Methylamine Moiety

The exocyclic N-methylamine group provides a key handle for diversification through reactions targeting the nitrogen atom.

The nitrogen atom of the N-methylamine group is nucleophilic and can readily undergo alkylation and acylation reactions.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base can introduce a second alkyl group, forming a tertiary amine. The reaction proceeds via an SN2 mechanism.

Acylation: Treatment with acylating agents such as acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) typically in the presence of a base like pyridine (B92270) or triethylamine, yields the corresponding N-acyl derivative (an amide). This transformation is often used to modify the electronic properties of the amino group or to install protecting groups.

These functionalization reactions are fundamental in synthetic chemistry for building molecular complexity.

Reaction Type Reagents Product Type Significance
N-Alkylation Alkyl halides (R-X), BaseTertiary amineIncreases steric bulk, modifies basicity.
N-Acylation Acyl chlorides (RCOCl), Anhydrides ((RCO)₂O), BaseAmideReduces basicity, introduces new functional groups, acts as a protecting group.

For analytical and chromatographic applications, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), derivatization of the amine is often employed to enhance detection or improve separation. mdpi.com The secondary amine in this compound can be reacted with various derivatizing agents. nih.gov

Common derivatization strategies include:

Dansylation: Reaction with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) yields a highly fluorescent sulfonamide derivative, enabling sensitive detection by fluorescence detectors. nih.gov

Dabsylation: Reaction with dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) produces a colored derivative that can be detected by UV-Vis spectroscopy.

Acylation with Chloroformates: Reagents like hexylchloroformate can be used to form carbamate (B1207046) derivatives. This increases the molecular weight and hydrophobicity, which can improve retention and separation in reversed-phase liquid chromatography and enhance specificity in mass spectrometry (MS) detection. researchgate.net

These methods are crucial for the quantification of amine-containing compounds in various matrices. nih.gov

Derivatizing Agent Product Detection Method Advantage
Dansyl chlorideSulfonamideFluorescenceHigh sensitivity of detection.
Dabsyl chlorideSulfonamideUV-VisProvides a chromophore for spectrophotometric detection.
Alkyl ChloroformatesCarbamateLC-MSImproves chromatographic behavior and MS specificity.

Reactivity of the Pyridazine Heteroaromatic Ring

The pyridazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency governs its reactivity towards electrophiles and its behavior under reductive and oxidative conditions. nih.gov

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are generally difficult to perform on pyridazine and other diazines. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing nature of the two adjacent nitrogen atoms deactivates the ring towards attack by electrophiles. masterorganicchemistry.com Furthermore, under the acidic conditions often required for EAS, the ring nitrogens can be protonated, further increasing the ring's deactivation. wikipedia.org

While the N-methylamine group at C-4 is a strong activating group and the bromine at C-5 is a deactivating but ortho-, para-directing group, overcoming the intrinsic lack of reactivity of the pyridazine ring remains a significant challenge. If an EAS reaction were to be forced, substitution would likely be directed by the powerful N-methylamino group to the ortho C-3 position, which is the only available activated position. However, such reactions are rare and typically require harsh conditions, often resulting in low yields.

The electron-deficient pyridazine ring is susceptible to both reduction and oxidation.

Reduction: The pyridazine ring can be reduced under various conditions. Catalytic hydrogenation can lead to the saturation of the ring, forming dihydropyridazine (B8628806) or ultimately piperidazine derivatives, though this often requires forcing conditions. The specific outcome depends on the catalyst, pressure, and temperature used.

Oxidation: The nitrogen atoms in the pyridazine ring are susceptible to oxidation. nih.gov Reagents like peroxy acids (e.g., m-CPBA) can oxidize one or both of the ring nitrogens to form N-oxides. N-oxidation can alter the electronic properties of the ring, potentially making it more amenable to certain substitution reactions. For example, metabolite identification studies of some pyridazine-containing drugs have shown that oxidation of the pyridazine nitrogen atoms can occur in vivo. nih.gov

These transformations provide pathways to modify the core heterocyclic structure, leading to compounds with different chemical and physical properties.

Mechanistic Investigations of Key Transformations and Reaction Pathways

The reactivity of this compound is characterized by the interplay of the electron-deficient pyridazine ring and the electronic effects of the bromo and N-methylamino substituents. Mechanistic investigations into the key transformations of this compound, primarily palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, are crucial for understanding its synthetic utility and for the rational design of novel derivatives. While direct mechanistic studies on this compound are not extensively documented in the literature, valuable insights can be drawn from computational and experimental studies on closely related pyridazine systems.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, represent powerful tools for the functionalization of this compound at the C5 position. The generally accepted mechanism for these transformations involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between the C5 position of the pyridazine ring and an organoboron species. The catalytic cycle is initiated by the oxidative addition of the C-Br bond to a low-valent palladium(0) complex.

A detailed mechanistic understanding can be extrapolated from Density Functional Theory (DFT) studies performed on analogous systems, such as 4,5-dibromo-2-methylpyridazin-3(2H)-one. mdpi.com These computational models provide insights into the relative energetics and activation barriers of the elementary steps involved in the catalytic cycle.

The key steps in the proposed mechanism for the Suzuki-Miyaura coupling of this compound are:

Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium center, displacing the bromide ion. The base is crucial for the activation of the boronic acid, enhancing the nucleophilicity of the organic group. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Computational studies on related dibromopyridazinones suggest that the activation barriers for the sequential coupling reactions can be influenced by the nature of the coupling partners and the ligands on the palladium catalyst. mdpi.com The table below, based on DFT calculations for a model pyridazinone system, illustrates the calculated relative energetics for the key steps in a Suzuki-Miyaura coupling pathway.

Elementary StepIntermediate/Transition StateCalculated Relative Energy (ΔE, kcal/mol)Calculated Activation Barrier (ΔE#, kcal/mol)
Oxidative AdditionPd(II)-Aryl Complex-5.215.8
TransmetalationTransition State10.512.1
Reductive EliminationTransition State-25.18.5

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination enables the formation of a new carbon-nitrogen bond at the C5 position. The mechanism shares similarities with the Suzuki-Miyaura coupling, particularly in the initial oxidative addition step. nih.govwikipedia.org

The proposed mechanistic pathway involves:

Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) catalyst undergoes oxidative addition to the C5-Br bond.

Amine Coordination and Deprotonation: The amine reactant coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

Reductive Elimination: The amido group and the pyridazinyl group on the palladium center couple to form the aminated product and regenerate the Pd(0) catalyst.

Kinetic studies on the Buchwald-Hartwig amination of various aryl halides have established that the nature of the ligand, base, and substrate can significantly influence the rate-determining step of the reaction. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups and bearing a good leaving group, such as the bromine atom at C5. The presence of the amino group at C4 can modulate the reactivity of the C5 position through its electronic effects.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a Meisenheimer-like intermediate.

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (C5), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The leaving group (bromide) is expelled, and the aromaticity of the pyridazine ring is restored, yielding the substituted product.

Computational studies on the SNAr reactions of other heterocyclic systems, such as substituted thiophenes, have provided detailed insights into the reaction mechanism, including the role of catalysts in proton transfer steps. nih.gov While direct computational data for this compound is not available, these studies support a stepwise pathway where the formation of the Meisenheimer intermediate is often the rate-determining step. The stability of this intermediate is influenced by the ability of the pyridazine ring and any electron-withdrawing substituents to delocalize the negative charge.

The table below summarizes the key mechanistic features of the primary transformations involving this compound, drawing analogies from related systems.

TransformationKey Mechanistic StepsImportant IntermediatesInfluencing Factors
Suzuki-Miyaura CouplingOxidative Addition, Transmetalation, Reductive EliminationPd(II)-Aryl Complex, Di-organic Pd(II) ComplexPalladium catalyst and ligand, base, solvent, nature of boronic acid
Buchwald-Hartwig AminationOxidative Addition, Amine Coordination/Deprotonation, Reductive EliminationPd(II)-Aryl Complex, Pd(II)-Amido ComplexPalladium catalyst and ligand, base, solvent, nature of amine
Nucleophilic Aromatic Substitution (SNAr)Nucleophilic Attack, Leaving Group DepartureMeisenheimer Complex (anionic σ-adduct)Nucleophile strength, solvent polarity, electronic effects of substituents

Further detailed mechanistic investigations, including kinetic studies and computational modeling specific to this compound, would be invaluable for a more precise understanding of its reactivity and for the optimization of its synthetic transformations.

Application of 5 Bromo N Methylpyridazin 4 Amine As a Core Scaffold in Chemical Synthesis

Construction of Polycyclic Heteroaromatic Systems and Fused Rings

A prime example of the pyridazine (B1198779) scaffold's utility is in the synthesis of fused polycyclic systems like 5H-pyridazino[4,5-b]indoles. These complex structures are assembled using a sequential, palladium-catalyzed approach starting from a substituted halopyridazinone. researchgate.netresearchgate.nettubitak.gov.tr

The synthesis begins with a Buchwald-Hartwig amination , a cornerstone of modern C-N bond formation. wikipedia.orglibretexts.orgrug.nl In this step, a 2-methyl-5-halopyridazin-3(2H)-one is coupled with an ortho-haloaniline, such as 2-bromoaniline. This reaction forges the initial link between the two aromatic rings, setting the stage for the subsequent cyclization. researchgate.nettubitak.gov.tr

The intermediate formed then undergoes an intramolecular Heck-type reaction . wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction creates a new carbon-carbon bond between the two rings, effectively "stitching" them together to form the tricyclic pyridazino[4,5-b]indole core. researchgate.nettubitak.gov.tr This elegant two-step process highlights how the halogenated pyridazine scaffold serves as a linchpin for building complex, fused heteroaromatic systems. researchgate.nettubitak.gov.tr

Table 1: Synthesis of 2-Methyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-one

StepReactantsReaction TypeKey TransformationResulting Structure
12-Methyl-5-halopyridazin-3(2H)-one + 2-BromoanilineBuchwald-Hartwig AminationForms a C-N bond between the pyridazinone and aniline (B41778) rings.5-[(2-Bromophenyl)amino]-2-methylpyridazin-3(2H)-one
25-[(2-Bromophenyl)amino]-2-methylpyridazin-3(2H)-oneIntramolecular Heck ReactionForms a C-C bond, leading to ring closure and formation of the fused system.2-Methyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-one

This table illustrates a representative reaction scheme based on published synthetic routes. researchgate.nettubitak.gov.tr

Role in Scaffold Diversity Generation and Library Synthesis

The concept of "scaffold hopping" and the generation of chemical libraries are central to modern drug discovery and materials science. nih.gov Halogenated heterocyclic compounds, including pyridazine and pyrimidine (B1678525) derivatives, are ideal starting points for creating diverse libraries of molecules. dur.ac.ukacs.org The halogen (e.g., bromine) acts as a versatile chemical handle, allowing for the introduction of a wide array of substituents through various cross-coupling reactions.

By employing a common pyridazine core and reacting it with a diverse set of building blocks, chemists can rapidly generate a library of related compounds. For instance, a single bromo-pyridazine derivative can be subjected to:

Suzuki Coupling: to introduce various aryl or heteroaryl groups.

Sonogashira Coupling: to introduce alkyne-containing fragments. wikipedia.orgorganic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination: to introduce a variety of amine-based substituents. wikipedia.orgresearchgate.net

This strategy allows for the systematic exploration of the chemical space around the core scaffold, which is crucial for optimizing the properties of a molecule for a specific application, such as biological activity or material function. nih.gov

Table 2: Conceptual Framework for Library Generation from a Halopyridazine Scaffold

Core ScaffoldCoupling ReactionDiverse Reagent InputResulting Library Members
5-Bromo-pyridazine derivativeSuzuki CouplingArylboronic Acids (Ar¹-B(OH)₂, Ar²-B(OH)₂, ...)5-Ar¹-pyridazine, 5-Ar²-pyridazine, ...
5-Bromo-pyridazine derivativeSonogashira CouplingTerminal Alkynes (R¹-C≡CH, R²-C≡CH, ...)5-(R¹-C≡C)-pyridazine, 5-(R²-C≡C)-pyridazine, ...
5-Bromo-pyridazine derivativeBuchwald-Hartwig AminationAmines (R¹R²NH, R³R⁴NH, ...)5-(R¹R²N)-pyridazine, 5-(R³R⁴N)-pyridazine, ...

This table provides a conceptual illustration of how a single halogenated scaffold can be used to generate a diverse chemical library.

Precursor for Advanced Organic Materials through Strategic Derivatization

The pyridazine ring is a component in various functional molecules. However, specific research detailing the strategic derivatization of 5-Bromo-N-methylpyridazin-4-amine or its close analogues explicitly for the development of advanced organic materials, such as conductive polymers or organic light-emitting diodes (OLEDs), is not extensively covered in the surveyed literature. The synthetic principles, particularly the ability to create extended, conjugated systems via cross-coupling, suggest a potential applicability in this field, though dedicated studies are not prominent.

Contributions to Complex Molecule Synthesis and Natural Product Analogues

The synthesis of the 5H-pyridazino[4,5-b]indole ring system is a clear demonstration of how the pyridazine scaffold contributes to the construction of complex molecules. tubitak.gov.tr This tricyclic structure can be considered an "aza-beta-carboline," a class of compounds with known biological significance. epa.gov While the direct, total synthesis of a specific natural product starting from a simple halopyridazine is not detailed in the reviewed literature, the ability to build such complex heterocyclic cores is a critical first step. These core structures can then be further functionalized to create analogues of natural products, allowing researchers to study structure-activity relationships and develop novel therapeutic agents.

Computational and Theoretical Insights into 5 Bromo N Methylpyridazin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for elucidating the fundamental electronic properties of a molecule. For 5-Bromo-N-methylpyridazin-4-amine, these calculations would map its electron distribution, identify reactive sites, and predict its behavior in chemical reactions. The pyridazine (B1198779) ring, being an electron-deficient aromatic system due to the presence of two adjacent nitrogen atoms, forms the core of this analysis. nih.gov The properties of this ring are further modulated by the electronic effects of its substituents: the electron-withdrawing bromine atom and the electron-donating N-methylamino group.

Density Functional Theory (DFT) Studies for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a mainstay of computational chemistry used to investigate the geometric and electronic structure of molecules. nih.govnih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, can be employed to optimize the molecule's geometry and determine its lowest energy conformation. nih.govpreprints.orgelectrochemsci.org

For this compound, DFT studies would be instrumental in predicting reaction pathways for transformations like nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction mechanism can be constructed. nih.gov For instance, in a Suzuki cross-coupling reaction, DFT could model the oxidative addition, transmetalation, and reductive elimination steps, identifying the rate-determining step and providing insights into how substituents influence the reaction rate. Mechanistic investigations supported by DFT have been shown to differentiate between radical and ionic pathways in the synthesis of other substituted pyridazine scaffolds. nih.gov

While specific transition state calculations for this compound are not published, studies on related pyridazine systems demonstrate the utility of DFT in understanding their synthesis and properties. nih.govpreprints.orgmdpi.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jocpr.com The energy of the HOMO (EHOMO) indicates a molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. jocpr.comscholarsresearchlibrary.com

For this compound, FMO analysis would reveal the following:

HOMO: The HOMO is expected to be located primarily on the more electron-rich parts of the molecule, likely with significant contributions from the N-methylamino group and the pyridazine ring nitrogens. A higher EHOMO value suggests a greater propensity to act as a nucleophile or to undergo oxidation. jocpr.com

LUMO: The LUMO distribution would likely be concentrated over the electron-deficient pyridazine ring, particularly the carbon atoms, influenced by the electronegative bromine atom. A lower ELUMO value indicates a greater susceptibility to nucleophilic attack. jocpr.com

HOMO-LUMO Gap (ΔE): A smaller energy gap generally correlates with higher chemical reactivity and lower kinetic stability. scholarsresearchlibrary.com

DFT calculations on various pyridazine derivatives have been used to determine these FMO properties and correlate them with observed reactivity or other characteristics like nonlinear optical properties. nih.govmdpi.comresearchgate.net

Illustrative FMO Data for a Substituted Pyridazine Derivative
ParameterCalculated Value (eV)Implication for Reactivity
EHOMO-6.5Indicates electron-donating capability.
ELUMO-1.2Indicates electron-accepting capability.
Energy Gap (ΔE)5.3Correlates with molecular stability and reactivity.

Note: The values in this table are illustrative for a generic substituted pyridazine and are not specific experimental or calculated values for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Site Reactivity

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other species, particularly electrophiles and nucleophiles. researchgate.net The MEP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). researchgate.netresearchgate.net

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the two nitrogen atoms of the pyridazine ring and potentially the nitrogen of the amino group, indicating these are the most likely sites for protonation or interaction with electrophiles. researchgate.netnih.gov

Positive Potential (Blue): Located around the hydrogen atoms and potentially on the carbon atom bonded to the bromine, suggesting susceptibility to nucleophilic attack.

Halogen Bonding: The bromine atom might exhibit a region of positive potential on its outermost surface (a σ-hole), making it a potential halogen bond donor.

MEP analysis has been effectively used to identify reactive sites in various pyridazine and pyridazinone derivatives. researchgate.netnih.gov

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to connect a molecule's chemical structure with its reactivity. These can be qualitative or quantitative, providing a framework for predicting the behavior of new compounds.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Transformation Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that correlates variations in the chemical structure of a series of compounds with a measured activity, such as reaction yield or rate. nih.govkfupm.edu.sa A QSAR model is a mathematical equation that relates numerical descriptors of the molecule (e.g., steric, electronic, or lipophilic parameters) to its activity.

To develop a QSAR model for the chemical transformation efficacy of this compound, one would first need a dataset of related pyridazine derivatives with varying substituents. nih.govcu.edu.eg Then, for a specific reaction (e.g., a palladium-catalyzed amination), the reaction yield or rate constant for each compound would be measured. Using software, a statistical model (like multiple linear regression) would be built to find the best correlation between the calculated molecular descriptors and the experimental outcome. kfupm.edu.saresearchgate.net

Such a model could take the form: Reaction Efficacy = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

While specific QSAR studies on the chemical transformation of this compound were not found, the methodology has been successfully applied to predict the vasorelaxant activity and corrosion inhibition properties of other series of pyridazine derivatives. nih.govkfupm.edu.saresearchgate.net These studies validate the use of QSAR for modeling the properties of this class of compounds.

Insights from Hammett and Taft Analyses

The Hammett equation is a classic tool in physical organic chemistry for understanding the electronic effects of substituents on the reactivity of aromatic compounds. wikipedia.org It provides a linear free-energy relationship:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reaction.

k₀ is the rate constant for the unsubstituted reaction.

σ (sigma) is the substituent constant, which depends only on the substituent and its position (meta or para).

ρ (rho) is the reaction constant, which describes the sensitivity of the reaction to electronic effects. wikipedia.org

For this compound, a Hammett-type analysis would provide quantitative insight into how the bromo and methylamino groups influence the reactivity of the pyridazine ring.

Bromo Group: As an electron-withdrawing group via induction but a weak deactivator via resonance, its Hammett constant (σ) would be positive, indicating it slows down electrophilic substitution reactions (where ρ < 0) and speeds up nucleophilic substitutions (where ρ > 0).

N-methylamino Group: As a strong electron-donating group through resonance, its σ value would be negative, signifying an acceleration of electrophilic reactions.

In Silico Tools for Synthetic Route Planning and Optimization

The strategic design of synthetic pathways for novel chemical entities like this compound is a complex undertaking that has been significantly enhanced by the advent of computational, or in silico, tools. These software platforms and computational methods allow chemists to retrospectively analyze a target molecule, predict potential synthetic routes, and optimize reaction conditions, thereby saving considerable time and resources. The application of these tools to a molecule such as this compound involves a multi-faceted approach, integrating retrosynthesis analysis with quantum mechanical calculations to predict reaction feasibility and outcomes.

Retrosynthesis software, a cornerstone of modern synthetic planning, enables chemists to deconstruct a target molecule into simpler, commercially available starting materials. synthiaonline.com Platforms like SYNTHIA® utilize a vast database of expert-coded chemical reactions to propose viable synthetic pathways. synthiaonline.comsigmaaldrich.com For this compound, a retrosynthetic analysis would likely identify key bond disconnections, such as the carbon-bromine and the nitrogen-methyl bonds, and suggest precursor molecules. The software evaluates multiple synthetic strategies, filtering them based on criteria like the availability of starting materials, reaction yields, and the number of steps. synthiaonline.com For instance, a plausible route might involve the bromination of an N-methylpyridazin-4-amine precursor or the methylation of a 5-bromopyridazin-4-amine.

In conjunction with retrosynthesis, quantum mechanical methods, particularly Density Functional Theory (DFT), provide deeper insights into the electronic structure and reactivity of the molecules involved in a proposed synthesis. mdpi.comresearchgate.net Although specific experimental data for this compound is not extensively published, DFT studies on analogous structures, such as substituted bromopyridines, have demonstrated the power of this approach. mdpi.comresearchgate.net Such calculations can determine the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the reactivity of a molecule. researchgate.net A lower HOMO-LUMO energy gap generally suggests higher reactivity. researchgate.net Furthermore, the molecular electrostatic potential (MEP) can be mapped to identify electron-rich and electron-poor regions, indicating likely sites for nucleophilic or electrophilic attack. researchgate.net This information is invaluable for predicting the regioselectivity of reactions like bromination or for assessing the viability of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a common method for functionalizing bromo-aromatic compounds. mdpi.commdpi.comnih.gov

The table below summarizes some of the key in silico tools and their potential applications in the synthetic planning for this compound.

In Silico Tool/MethodApplication in Synthetic Planning for this compound
Retrosynthesis Software (e.g., SYNTHIA®) Proposes multiple disconnection strategies and synthetic pathways from commercially available starting materials. synthiaonline.com
Density Functional Theory (DFT) Calculates electronic properties (HOMO-LUMO gap, MEP) to predict reactivity and regioselectivity of synthetic intermediates. researchgate.net
Reaction Prediction Software Predicts the products and potential side-products of proposed chemical reactions under specific conditions.
Pharmacokinetic (ADME) Prediction (e.g., SwissADME) Assesses the drug-likeness and potential pharmacokinetic properties of the target molecule early in the design phase. mdpi.comacs.org

To further refine a synthetic route, DFT can be used to model the transition states of key reaction steps. This allows for the calculation of activation energies, providing a theoretical basis for comparing the feasibility of different pathways and for optimizing reaction conditions such as temperature and catalyst choice. For example, in a potential Suzuki coupling reaction to modify the 5-bromo position, DFT could be used to compare the efficacy of different palladium catalysts and ligands.

The following table provides hypothetical DFT-calculated reactivity descriptors for this compound and a potential precursor. These values are illustrative and based on typical results for similar heterocyclic compounds. researchgate.net

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Chemical Potential (μ) (eV)
N-methylpyridazin-4-amine-6.2-1.15.1-3.65
This compound-6.5-1.84.7-4.15

Ultimately, the integration of these computational tools provides a powerful framework for designing and optimizing the synthesis of novel compounds like this compound. By predicting viable routes and potential challenges in silico, chemists can streamline the experimental workflow, leading to a more efficient and targeted discovery process.

Future Directions and Emerging Research Avenues for 5 Bromo N Methylpyridazin 4 Amine

Exploration of Unconventional Synthetic Pathways and Reaction Modes

The future synthesis of 5-Bromo-N-methylpyridazin-4-amine and its derivatives is likely to move beyond traditional methods to embrace more innovative and efficient strategies. Unconventional pathways that minimize steps, improve atom economy, and allow for novel structural modifications are highly sought after.

One promising area is the application of C-H activation reactions. Direct functionalization of the carbon-hydrogen bonds on the pyridazine (B1198779) ring would circumvent the need for pre-functionalized starting materials, offering a more streamlined and environmentally friendly synthetic route. Research into iron-catalyzed C-H functionalization, for instance, has shown success in introducing various organic groups to numerous substrates, a technique that could be adapted for pyridazine systems. rsc.orgbeilstein-journals.org

Furthermore, novel cycloaddition reactions are being investigated for the construction of the core pyridazine ring. For example, the reaction of 1,2,3-triazines or 1,2,3,5-tetrazines with amidines has been studied, revealing a stepwise addition/N2 elimination/cyclization mechanism for forming pyrimidine (B1678525) products. acs.org Similar mechanistic explorations could uncover new pathways to pyridazine scaffolds from different starting materials. The development of multicomponent reactions (MCRs) also represents a significant opportunity, as they allow for the creation of complex molecules from simple precursors in a single step, enhancing efficiency and molecular diversity. beilstein-journals.org

Development of Highly Selective and Stereoselective Catalytic Reactions

The development of catalytic reactions that can control selectivity is paramount for creating specific, high-value derivatives of this compound. The focus is on both regioselectivity (controlling the position of functionalization) and stereoselectivity (controlling the three-dimensional arrangement of atoms).

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are already established for creating C-C bonds on related brominated pyridine (B92270) systems. mdpi.comnih.gov Future research will likely focus on developing new phosphine (B1218219) ligands and catalysts that offer even greater control and efficiency, particularly for challenging substrates. beilstein-journals.org As an example from a related synthesis, the choice between a Nickel or Palladium catalyst was shown to have a dramatic effect on the yield and impurity profile of the product.

CatalystStarting Material (SM) ConsumptionProduct YieldKey Side Product
(dppp)NiCl2>99.5%91.7%<0.5%
Pd(OAc)2/dppf52.5%28.2%8.5%
Table 1: Comparison of Nickel and Palladium catalysts in the synthesis of a substituted (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide, demonstrating the critical role of catalyst selection in reaction efficiency and purity. Data adapted from patent literature. google.comgoogle.com

Beyond cross-coupling, the development of enantioselective catalytic reactions is a major frontier. While this compound itself is not chiral, reactions at its substituents or subsequent modifications could create stereocenters. Research into metal-catalyzed stereoselective rearrangements of reactive zwitterions and biocatalytic routes using enzymes like transaminases could provide pathways to chiral derivatives with specific biological functions. utsouthwestern.eduresearchgate.net

Advanced Functionalization Strategies for Unexplored Chemical Spaces

To unlock the full potential of the this compound scaffold, researchers are exploring advanced functionalization strategies that go beyond simple modifications. The goal is to access novel chemical space and create derivatives with unique properties.

One powerful technique is selective metalation followed by reaction with various electrophiles. This allows for the precise introduction of functional groups at positions that are otherwise difficult to access. For instance, directed metalation using reagents like TMPMgCl·LiCl has been successfully applied to functionalize related heterocyclic systems. rsc.org

Late-stage functionalization is another critical area, particularly for modifying complex molecules in the final steps of a synthesis. Techniques like dearomative difluoromethylation, which can install a -CF2H group onto N-heterocycles, could be applied to create novel analogs with potentially altered pharmacokinetic properties. chemrxiv.org The bromine atom on this compound serves as a versatile handle for a wide range of palladium-catalyzed reactions, not just Suzuki but also Buchwald-Hartwig amination and Negishi cross-coupling, allowing for the introduction of diverse nitrogen, carbon, and other substituents. rsc.org

The scope of such functionalization can be broad, as demonstrated in the Suzuki coupling of a related bromo-amino-pyridine with various arylboronic acids.

Arylboronic Acid SubstituentProduct Yield
4-OCH375%
4-CH372%
3-OCH370%
4-F68%
4-Cl65%
2,4-diCl60%
Table 2: Yields from the Suzuki cross-coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with various substituted arylboronic acids, illustrating the versatility of the reaction for generating diverse derivatives. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing, moving away from traditional batch processing. These technologies offer enhanced control over reaction parameters, improved safety, and greater efficiency and scalability. organic-chemistry.org

For the synthesis of pyridazine derivatives, flow chemistry can significantly reduce reaction times and improve yields. For example, a reaction that takes hours in a batch process can often be completed in minutes in a continuous flow reactor. mdpi.com The N-oxidation of pyridine derivatives has been successfully demonstrated in a packed-bed microreactor, which operated continuously for over 800 hours while maintaining catalyst activity, showcasing the robustness of flow systems for large-scale production. organic-chemistry.org

MethodReaction TimeYield
Batch Synthesis9 hours~85%
Flow Chemistry16 minutes80-85%
Table 3: Comparison of batch versus flow chemistry for the synthesis of pyrazolopyrimidinone (B8486647) derivatives, highlighting the dramatic reduction in reaction time achieved with flow technology. mdpi.com

Automated platforms, which combine flow reactors with in-line analysis (e.g., NMR, MS, IR) and purification, can accelerate the discovery and optimization of new reactions and molecules. beilstein-journals.org Applying these automated workflows to the derivatization of this compound would enable the rapid generation and screening of large compound libraries, fast-tracking the identification of molecules with desired properties.

Design of New Synthetic Methodologies Based on Deep Mechanistic Understanding

A profound understanding of reaction mechanisms is the foundation for designing new and improved synthetic methods. By combining experimental studies—such as kinetic analysis and isotope labeling—with computational modeling (e.g., Density Functional Theory, DFT), chemists can gain deep insights into the transition states and intermediates that govern a reaction's outcome. acs.orgnih.gov

For pyridazine chemistry, this approach can lead to significant breakthroughs. For example, DFT calculations have been used to unravel the influence of different functional groups on the catalytic performance of nickel complexes in oxidation reactions. mdpi.com Similarly, computational and experimental studies on the base-promoted deuteration of pyridyl salts have provided a clearer picture of the reaction pathway, enabling better control over selectivity. nih.gov

By applying these principles to reactions involving this compound, researchers can rationally design catalysts and reaction conditions to favor desired pathways, suppress side reactions, and improve yields and selectivity. This deep mechanistic approach moves beyond simple trial-and-error optimization to a more predictive and sophisticated method of chemical synthesis, paving the way for the next generation of highly efficient and selective transformations.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Bromo-N-methylpyridazin-4-amine in a laboratory setting?

  • Methodological Answer : Synthesis typically involves halogenation and amination steps. For brominated heterocycles like this compound, reductive amination using sodium cyanoborohydride (as demonstrated in pyridine derivatives) can be effective . Precise control of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side reactions. Purification via column chromatography or recrystallization ensures high yields (≥90% in optimized protocols). Monitoring intermediates using thin-layer chromatography (TLC) or LC-MS is advised.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and amine proton environments. IR spectroscopy identifies N-H stretches (~3300 cm1^{-1}) and C-Br vibrations (~550 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C5_5H6_6BrN3_3, MW 188.03 g/mol) .
  • Elemental Analysis : Verify Br and N content within ±0.3% of theoretical values.

Q. What safety protocols are essential when handling brominated pyridazine derivatives like this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile solvents.
  • Emergency Response : For skin contact, rinse immediately with water (≥15 mins); for inhalation, move to fresh air and monitor for respiratory distress .
  • Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal in halogenated waste containers .

Advanced Research Questions

Q. What crystallographic techniques are optimal for determining the molecular structure of this compound, and how does software like SHELX facilitate this process?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Crystals grown via slow evaporation (e.g., ethanol/water mixtures) yield high-resolution data. Use SHELXL for refinement, leveraging its robust algorithms for handling heavy atoms (Br) and hydrogen-bonding networks. SHELX resolves planar distortions (e.g., pyridazine ring deviations <0.01 Å) and quantifies intermolecular interactions (e.g., N-H···N hydrogen bonds, C-H···Br contacts) . For twinned crystals, SHELXD’s dual-space recycling improves phase solutions .

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR, IR) when analyzing substituted pyridazine amines?

  • Methodological Answer :

  • Cross-Validation : Combine 1H^1H-NMR with 15N^{15}N-NMR to resolve amine tautomerism ambiguities. IR and Raman spectroscopy differentiate N-methyl vs. aromatic C-H stretches.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G**) predict NMR chemical shifts and vibrational modes, aiding peak assignment .
  • Iterative Refinement : Re-examine synthetic steps if experimental and theoretical data diverge; impurities (e.g., unreacted starting materials) may skew results .

Q. What strategies are effective in optimizing reaction yields for halogenated pyridazine derivatives under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for Buchwald-Hartwig amination; optimize ligand systems (e.g., Xantphos) to enhance turnover .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of brominated intermediates but may require lower temperatures to suppress decomposition .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 mins vs. 24 hrs) and improves regioselectivity in halogenation steps .

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